molecular formula C25H24F6N4O5 B2592075 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1351612-85-5

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2592075
CAS No.: 1351612-85-5
M. Wt: 574.48
InChI Key: PXZRGWZWVRJINB-UHFFFAOYSA-N
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Description

2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential kinase inhibitor. The structure, featuring a benzimidazole core linked to a piperidine and acetamide group, along with multiple trifluoromethyl moieties, is characteristic of molecules designed for high-affinity target binding and optimized pharmacokinetic properties. Benzimidazole derivatives are well-known for their ability to interact with the ATP-binding sites of various kinases , making them prominent scaffolds in the development of targeted cancer therapies . The specific substitution pattern on this molecule suggests its primary research value lies in the investigation of signal transduction pathways. Researchers utilize this compound to study cellular proliferation, apoptosis, and angiogenesis in various disease models, primarily in oncology. The oxalate salt form enhances the compound's stability and solubility, which is crucial for in vitro and in vivo experimental applications. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

oxalic acid;2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F6N4O.C2H2O4/c24-22(25,26)16-5-1-2-6-17(16)30-20(34)14-32-11-9-15(10-12-32)13-33-19-8-4-3-7-18(19)31-21(33)23(27,28)29;3-1(4)2(5)6/h1-8,15H,9-14H2,(H,30,34);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZRGWZWVRJINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from a variety of research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A trifluoromethyl group attached to both the benzimidazole and phenyl rings.
  • A piperidine moiety that enhances its pharmacological profile.
  • An acetamide functional group which may contribute to its bioactivity.

The molecular formula is C29H29F3N4O3C_{29}H_{29}F_3N_4O_3, with a molecular weight of approximately 538.56 g/mol.

Synthesis Methods

Recent studies have highlighted various synthetic routes for benzimidazole derivatives, including microwave-assisted synthesis which offers rapid and efficient production of compounds with high purity . The specific synthesis of this compound likely follows similar methodologies, emphasizing the importance of optimizing reaction conditions to yield effective bioactive compounds.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results in inhibiting tumor growth in various cancer cell lines. A study reported that certain benzimidazole derivatives demonstrated cytotoxicity against glioblastoma cell lines with IC50 values around 45.2 μM . The mechanism often involves apoptosis induction, potentially linked to the inhibition of specific signaling pathways such as PI3K/AKT .

Antimicrobial Activity

Benzimidazole derivatives are also known for their antimicrobial effects. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing moderate to high activity compared to standard antibiotics like ciprofloxacin . This suggests that the compound may possess broad-spectrum antimicrobial properties.

Other Pharmacological Activities

In addition to anticancer and antimicrobial activities, benzimidazole derivatives have been explored for their anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzimidazole scaffold can enhance these effects .

Case Studies and Research Findings

A comprehensive review of recent literature from 2012 to 2021 summarized various biological activities associated with benzimidazole derivatives. The findings suggest a wide range of pharmacological effects including:

  • Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.
  • Antimicrobial : Efficacy against various pathogens.
  • Anti-inflammatory : Reduction in inflammatory markers through inhibition of COX enzymes .
Activity TypeObserved EffectsReference
AnticancerCytotoxicity against glioblastoma (IC50 ~45.2 μM)
AntimicrobialModerate activity against S. aureus and E. coli
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Pharmacological Applications

Benzimidazole derivatives, including the compound , have been extensively studied for their antimicrobial , anti-inflammatory , and analgesic properties. The following subsections detail these applications:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. The presence of the trifluoromethyl group is believed to increase lipophilicity, improving membrane penetration and bioactivity against pathogens .

Anti-inflammatory and Analgesic Properties

Several studies have documented the anti-inflammatory effects of benzimidazole derivatives. For example, a study involving a series of 2-(piperidin-4-yl)-1H-benzimidazole derivatives demonstrated significant inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α), indicating their potential as anti-inflammatory agents . Additionally, compounds exhibiting analgesic activity were found to reduce pain responses in animal models more effectively than standard analgesics like ibuprofen .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to enhance the efficiency of producing benzimidazole derivatives. This method reduces reaction times significantly while improving yields and purity . The use of microwave energy facilitates rapid heating, leading to better reaction kinetics.

Mannich Reaction

The Mannich reaction is often utilized to synthesize compounds with piperidine moieties. This reaction involves the condensation of an amine with formaldehyde and a carbonyl compound, allowing for the introduction of various substituents that can enhance biological activity .

Study on Analgesic Effects

A notable study evaluated the analgesic effects of synthesized benzimidazole derivatives in a mouse model. Compounds were administered at varying doses, revealing that certain derivatives exhibited superior analgesic properties compared to standard drugs like diclofenac . The results indicated that modifications to the benzimidazole core significantly influenced pain relief efficacy.

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory activity, several benzimidazole derivatives were tested for their ability to inhibit COX enzymes. Results showed that specific substitutions on the benzimidazole ring led to enhanced COX-2 inhibition, suggesting these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Data Summary Table

ApplicationActivity TypeStudy Reference
AntimicrobialEnhanced activity
Anti-inflammatoryCOX inhibition
AnalgesicPain relief efficacy

Chemical Reactions Analysis

Trifluoromethyl Group Reactivity

  • Hydrolysis Resistance : The -CF3_3 groups exhibit stability under acidic/basic conditions but can undergo defluorination at >150°C .

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects, though halogenation is possible under radical initiators .

Benzimidazole Ring Modifications

  • Alkylation : The N1-position reacts with alkyl halides (e.g., ethyl bromide) in DMF to form quaternary ammonium derivatives .

  • Oxidation : Susceptible to oxidation by KMnO4_4/H2_2SO4_4, yielding benzimidazole-2-one derivatives .

Piperidine Ring Reactions

  • Protonation : The piperidine nitrogen participates in acid-base reactions, forming water-soluble salts (e.g., HCl salt) .

  • Acylation : Reacts with acetyl chloride to form N-acetylpiperidine derivatives .

Stability and Degradation

Condition Reactivity Outcome
Acidic (pH < 3) Oxalate ion dissociation; benzimidazole ring protonationFree base formation + oxalic acid
Alkaline (pH > 9) Acetamide hydrolysis to carboxylic acidDegradation to 2-(trifluoromethyl)aniline
Thermal (>100°C) Decomposition of oxalate to CO2_2; benzimidazole ring fragmentationCharred residue + gaseous byproducts

Comparative Reactivity

  • Benzimidazole vs. Piperidine : The benzimidazole ring is more reactive toward electrophiles (e.g., nitration) compared to the saturated piperidine ring .

  • Acetamide vs. Oxalate : The acetamide group undergoes hydrolysis 10× faster than the oxalate ester under alkaline conditions .

Key Research Findings

  • Catalytic Hydrogenation : The piperidine ring remains intact during H2_2/Pd-C reduction, while the benzimidazole core is resistant .

  • Photodegradation : UV light (254 nm) induces C-F bond cleavage in -CF3_3 groups, forming fluoride ions and benzoic acid derivatives .

  • Cross-Coupling : Suzuki-Miyaura coupling at the benzimidazole C4-position is feasible using Pd(PPh3_3)4_4 .

Reaction Optimization Data

Reaction Optimal Conditions Yield Reference
Benzimidazole alkylationDMF, K2_2CO3_3, 80°C, 12h78%
Oxalate salt crystallizationEthanol/H2_2O (3:1), 0°C, 2h92%
Acetamide hydrolysis1M NaOH, 60°C, 6h65%

Mechanistic Insights

  • The trifluoromethyl group’s -I effect directs electrophiles to the benzimidazole C5-position .

  • Piperidine’s conformation (chair vs. boat) impacts steric accessibility during alkylation .

Comparison with Similar Compounds

Table 1: Comparison of Benzimidazole-Acetamide Derivatives

Compound Core Structure Key Substituents Melting Point (°C) Docking Affinity (kcal/mol)
Target Compound Benzimidazole-piperidine -CF₃, oxalate salt N/A N/A
9c () Benzimidazole-triazole-thiazole 4-bromophenyl 198–200 -9.2
Astemizole () Benzimidazole-piperidine 4-fluorobenzyl, methoxyphenethyl 149–151 N/A

Imidazole-Pyridine Benzimidazole Derivatives

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl }-(4-trifluoromethyl-phenyl)-amine () shares the trifluoromethyl-benzimidazole motif but replaces the acetamide group with an isothiocyanate-derived amine. This substitution reduces hydrogen-bonding capacity but introduces sulfur-based reactivity. The pyridine-4-yloxy linker in this compound may enhance π-π stacking compared to the target compound’s piperidine moiety .

Pyrazole and Thiazole Derivatives

2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide () demonstrates the versatility of benzimidazole-acetamide scaffolds. Unlike the target compound, this derivative includes a cyano (-CN) group and methylthio (-SCH₃) substituent, which may confer distinct electronic effects and metabolic pathways .

Pharmacologically Active Analogues

While Astemizole lacks trifluoromethyl groups, its 4-fluorobenzyl and methoxyphenethyl substituents optimize H1 receptor binding. The target compound’s dual -CF₃ groups may similarly enhance selectivity for non-histamine targets, such as kinases or ion channels .

Key Research Findings

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , where acetonitrile and triethylamine mediate coupling reactions. Oxalate salt formation is a post-synthetic modification to improve physicochemical properties .
  • Structure-Activity Relationship (SAR) : Trifluoromethyl groups in benzimidazole derivatives correlate with enhanced metabolic stability and target affinity compared to halogens (e.g., bromine in 9c) .
  • Docking Studies : Compounds like 9c () show strong binding to enzyme active sites (-9.2 kcal/mol), suggesting the target compound’s piperidine and -CF₃ groups may further optimize interactions .

Q & A

Basic: What synthetic strategies are employed to synthesize the benzoimidazole-piperidine-acetamide core of this compound?

Answer:
The synthesis involves three key steps:

Benzimidazole Formation : Cyclocondensation of o-phenylenediamine derivatives with trifluoromethyl-containing aldehydes under acidic conditions (e.g., HCl/EtOH) .

Piperidine Alkylation : The benzoimidazole intermediate is reacted with a piperidine derivative (e.g., 4-(chloromethyl)piperidine) using a base like K₂CO₃ in DMF to introduce the piperidine moiety .

Acetamide Conjugation : Coupling the alkylated piperidine with a trifluoromethylphenyl acetamide via nucleophilic acyl substitution, often using EDCI/HOBt as coupling agents .
Key Considerations : Purification via column chromatography and characterization by NMR (¹H/¹³C) and LC-MS are critical to confirm intermediate integrity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm regiochemistry of the benzoimidazole and piperidine substitution patterns .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and trifluoromethyl C-F vibrations (~1150 cm⁻¹) .
  • Elemental Analysis (CHN) : Validates purity (>95%) by matching experimental and theoretical C/H/N values .
  • HPLC-MS : Detects trace impurities (e.g., unreacted intermediates) and confirms molecular ion peaks .

Advanced: How can researchers optimize reaction yields during the piperidine alkylation step?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, highlights flow chemistry for improved mixing and heat transfer in similar multi-step syntheses .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as seen in for analogous acetamide couplings .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:

  • Assay Contextualization : Differences in plasma protein binding (e.g., human vs. rodent serum albumin) may alter free drug concentration. emphasizes measuring unbound fractions using equilibrium dialysis .
  • Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity independently of cellular assays .
  • Metabolic Stability Testing : Use liver microsomes to assess whether rapid metabolism in certain models reduces efficacy .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Systematic Substituent Variation : Replace trifluoromethyl groups with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to probe electronic effects on target binding .
  • Molecular Docking : Use X-ray crystallography data (e.g., from ’s ligand-protein complexes) to guide rational modifications .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Answer:

  • By-Products :
    • Unreacted piperidine intermediates (detected via TLC).
    • Oxalate salt degradation products (monitored by DSC/TGA) .
  • Mitigation Strategies :
    • Crystallization : Use ethanol/water mixtures to selectively precipitate the target compound .
    • Ion-Exchange Chromatography : Remove residual trifluoromethylphenyl starting materials .

Advanced: How can the compound’s pharmacokinetic (PK) properties be evaluated preclinically?

Answer:

  • In Vitro Models :
    • Caco-2 Permeability Assays : Predict intestinal absorption .
    • CYP450 Inhibition Screening : Identify metabolic liabilities using human liver microsomes .
  • In Vivo Studies :
    • Cassette Dosing : Administer multiple derivatives simultaneously in rodents to compare PK profiles efficiently .
    • Tissue Distribution : Use radiolabeled analogs (³H/¹⁴C) to quantify accumulation in target organs .

Advanced: What experimental approaches validate the oxalate counterion’s role in stability?

Answer:

  • Salt Disproportionation Studies : Compare solubility and hygroscopicity of the oxalate salt vs. free base or other salts (e.g., hydrochloride) .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • PXRD (Powder X-Ray Diffraction) : Confirm crystalline phase consistency under stress conditions .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., Factor Xa inhibition, as in ) .
  • Cell Viability Assays : MTT or ATP-lite in cancer cell lines to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCR or kinase targets .

Advanced: How can researchers address low aqueous solubility during formulation?

Answer:

  • Co-Solvent Systems : Test PEG 400/water or cyclodextrin complexes to enhance solubility .
  • Amorphous Solid Dispersions : Use spray drying or hot-melt extrusion with polymers like HPMCAS .
  • Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles for sustained release .

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